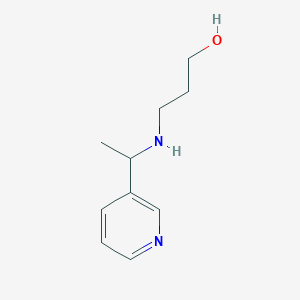

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineethanamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-pyridineethanamine and 3-chloropropanol.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 3-pyridineethanamine is dissolved in a suitable solvent, such as ethanol or methanol. 3-chloropropanol is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours, typically 12-24 hours, at room temperature.

Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

化学反应分析

Reaction Types and Mechanisms

2.1 Oxidation Reactions

The hydroxyl group (-OH) on the propanol chain is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can convert the primary alcohol to a carboxylic acid or ketone .

Example Reaction Pathway:

C10H16N2O+KMnO4→C10H14N2O2(ketone)orC9H12N2O2(carboxylic acid)

2.2 Reduction Reactions

The pyridine ring can undergo hydrogenation under catalytic conditions (e.g., Pd/C, H₂) to form a piperidine derivative. This reaction modifies the aromaticity and may enhance solubility .

Example Reaction Pathway:

C10H16N2O+H2(Pd C)→C10H20N2O(piperidine derivative)

2.3 Substitution Reactions

The ethylamino group (-NH-CH₂-CH₃) can participate in nucleophilic substitution (e.g., alkylation or acylation). For instance, reaction with acetyl chloride forms an amide derivative .

Example Reaction Pathway:

C10H16N2O+CH3COCl→C12H18N2O2(amide)

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Key Functional Group Modified |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone or carboxylic acid | Hydroxyl (-OH) |

| Reduction | H₂, Pd/C | Piperidine derivative | Pyridine ring |

| Substitution | Acetyl chloride, base | N-Acetylated derivative | Ethylamino (-NH-CH₂-CH₃) |

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is C10H16N2O, with a molecular weight of approximately 168.25 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, making it a suitable candidate for drug development.

Pharmacological Applications

1. Anticancer Activity

Research has shown that compounds containing pyridine moieties can exhibit anticancer properties. For instance, studies focused on inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy, have identified similar pyridine derivatives that effectively inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance potency and selectivity against cancer cells while minimizing off-target effects .

2. Neuroprotective Effects

Pyridine derivatives have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown promise in preclinical models for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by alkylation reactions to introduce the propanol group. The mechanism of action often involves interaction with specific protein targets, leading to modulation of cellular pathways associated with disease states.

Case Studies

Case Study 1: Inhibition of Plk1

A notable study explored the use of pyridine-based compounds as inhibitors of Plk1. The results indicated that these compounds could selectively inhibit the protein-protein interactions essential for mitotic progression in cancer cells. The study highlighted the potential of these inhibitors to induce apoptosis selectively in cancerous cells while sparing normal cells .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of pyridine derivatives in rodent models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function, indicating their potential as therapeutic agents for neurodegenerative disorders .

作用机制

The mechanism of action of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring and ethylamino group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be compared with other similar compounds, such as:

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol: This compound has a similar structure but with the pyridine ring attached at the 2-position. It may exhibit different chemical and biological properties due to the positional isomerism.

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: This compound has the pyridine ring attached at the 4-position. The change in position may affect its reactivity and biological activity.

3-(1-Pyridin-3-yl-methylamino)-propan-1-ol: This compound has a methyl group instead of an ethyl group attached to the amino group. The difference in alkyl chain length may influence its chemical and biological properties.

生物活性

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O, with a molecular weight of approximately 194.27 g/mol. The compound features a pyridine ring, an ethylamino group, and a propanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridine ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, including bacteria and fungi. Its effectiveness against Candida albicans has been particularly noted, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The specific molecular targets involved in these processes are currently under investigation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study reported that this compound demonstrated significant inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole .

- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This property is crucial for its potential application in drug development aimed at metabolic disorders .

- Pharmacological Applications : The compound is being explored as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural characteristics make it a valuable candidate for further pharmacological studies .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of precursor acetylenic intermediates or reductive amination of pyridine derivatives. For example, palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles) can selectively reduce triple bonds while preserving stereochemistry . Solvent choice (e.g., ethanol or THF) and temperature (40–80°C) significantly impact yield and purity. Optimization via Design of Experiments (DOE) is recommended to balance competing factors like reaction time and byproduct formation.

Q. How is the compound characterized spectroscopically, and which techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the pyridine ring environment, ethylamino group coupling patterns, and propanol chain conformation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis.

- X-ray Crystallography : For absolute stereochemical assignment, SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen-bonding networks .

Reference data from analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol (PubChem CID) can guide interpretation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amino group.

- Handling : Use gloves and fume hoods to avoid skin contact or inhalation. Safety protocols align with SDS guidelines for similar amino alcohols, including immediate ethanol wash for spills and proper waste disposal .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software to resolve structural ambiguities in this compound?

- Methodological Answer : SHELXL is optimal for small-molecule refinement. Steps include:

- Data Integration : Use SHELXS for initial phase determination.

- Hydrogen Placement : Assign riding hydrogens but validate positions via difference Fourier maps.

- Twinned Data Handling : Apply TWIN/BASF commands for twinned crystals.

Case studies in fragment screening (e.g., triazolopyrimidinyl-propanol derivatives) demonstrate SHELX’s robustness in resolving chiral centers and hydrogen-bonding motifs .

Q. What strategies address contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (²H/¹³C) to track reaction pathways.

- Catalyst Screening : Compare Pd nanoparticles vs. homogeneous catalysts for regioselectivity differences .

- Statistical Analysis : Apply multivariate regression to identify critical variables (e.g., solvent polarity, base strength).

For stereochemical discrepancies, cross-validate NMR data with X-ray structures of intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive targets (e.g., kinases).

- MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes.

- QSAR : Correlate substituent effects (e.g., fluorophenyl vs. pyridinyl) with bioactivity using datasets from analogs .

属性

IUPAC Name |

3-(1-pyridin-3-ylethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKAVFRPPOWHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。